5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole
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Overview
Description
5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a thieno[2,3-c]pyrrole core with a 4-methoxyphenyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(4-methoxyphenyl)thiophene-3-carbaldehyde with an amine source under acidic or basic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-c]pyrrole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-c]pyrrole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- Dithieno[3,2-b:2′,3′-d]pyrrole derivatives
Uniqueness
5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole is unique due to its thieno[2,3-c]pyrrole core, which imparts distinct electronic and structural properties compared to similar compounds like indoles and imidazoles. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
5-(4-methoxyphenyl)thieno[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-15-12-4-2-11(3-5-12)14-8-10-6-7-16-13(10)9-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYTUNDXSJUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C3C=CSC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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